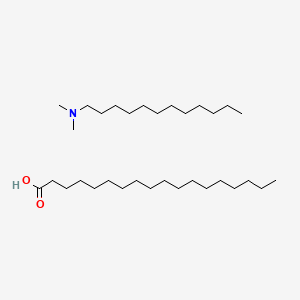
Stearic acid lauryldimethylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearic acid lauryldimethylamine salt is a compound formed by the reaction of stearic acid and lauryldimethylamine. Stearic acid is a saturated fatty acid commonly found in animal and plant fats, while lauryldimethylamine is a tertiary amine with a long hydrocarbon chain. The resulting salt combines the properties of both components, making it useful in various applications, particularly in the field of surfactants and emulsifiers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid lauryldimethylamine salt typically involves the neutralization reaction between stearic acid and lauryldimethylamine. The reaction can be carried out in an organic solvent or in an aqueous medium. The general reaction is as follows:
C18H36O2+C14H31N(CH3)2→C18H35O2N(CH3)2C14H31
Industrial Production Methods
Industrial production of this compound often involves the use of high-concentration anionic or nonionic surfactants to aid the intercalation process. The reaction is typically conducted at elevated temperatures with the reactants in a suspension or emulsion form . This method is convenient, economical, and environmentally friendly as it employs readily available reagents and water as the medium.
Análisis De Reacciones Químicas
Types of Reactions
Stearic acid lauryldimethylamine salt can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: The amine group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Stearic acid lauryldimethylamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of lipid-based nanoparticles for drug delivery.
Medicine: Utilized in the formulation of topical creams and ointments due to its skin-protectant properties.
Industry: Applied in the production of detergents, cosmetics, and personal care products.
Mecanismo De Acción
The mechanism of action of stearic acid lauryldimethylamine salt involves its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances. This property makes it an effective surfactant, reducing surface tension and stabilizing emulsions. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and alter protein conformation .
Comparación Con Compuestos Similares
Similar Compounds
Stearic acid: A saturated fatty acid used in various industrial applications.
Lauryldimethylamine: A tertiary amine used in the production of quaternary ammonium compounds.
N,N-Dimethyldodecylamine: Similar to lauryldimethylamine but with a shorter hydrocarbon chain.
Uniqueness
Stearic acid lauryldimethylamine salt is unique due to its combined properties of both stearic acid and lauryldimethylamine. This combination enhances its surfactant and emulsifying capabilities, making it more effective in stabilizing emulsions and reducing surface tension compared to its individual components.
Propiedades
Número CAS |
70715-12-7 |
|---|---|
Fórmula molecular |
C32H67NO2 |
Peso molecular |
497.9 g/mol |
Nombre IUPAC |
N,N-dimethyldodecan-1-amine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h2-17H2,1H3,(H,19,20);4-14H2,1-3H3 |
Clave InChI |
PTFXSPOKTOSTLD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




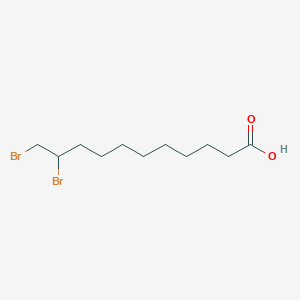
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate](/img/structure/B13758488.png)
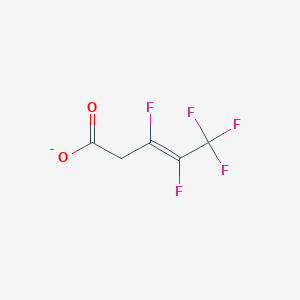
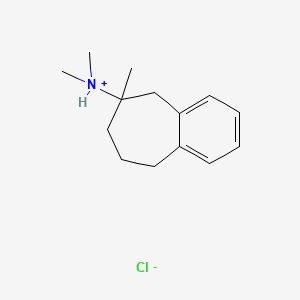
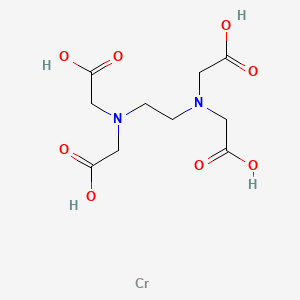

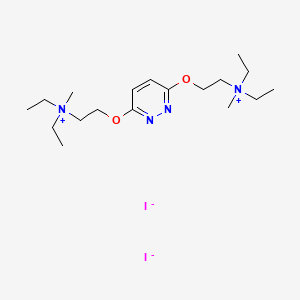
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate](/img/structure/B13758513.png)
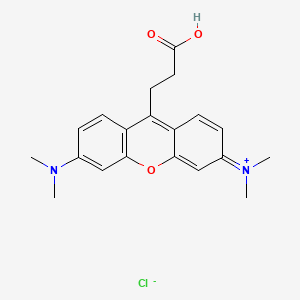
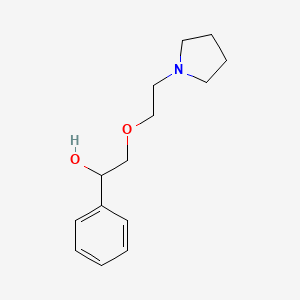
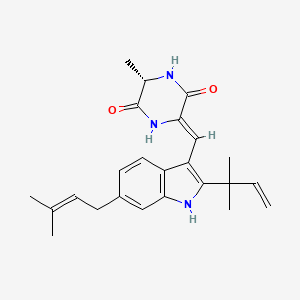
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
